Cyclo(tyrosylarginyl)
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Overview
Description
Cyclo(tyrosylarginyl) is a cyclic dipeptide composed of the amino acids tyrosine and arginine. It is known for its unique structure, which includes a piperazine ring formed by the cyclization of the peptide bond between the two amino acids. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(tyrosylarginyl) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:
Attachment of the first amino acid: Tyrosine is attached to a solid resin support.
Coupling of the second amino acid: Arginine is coupled to the tyrosine using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Cyclization: The linear dipeptide is cyclized by removing the protecting groups and cleaving it from the resin, forming the piperazine ring.
Industrial Production Methods
Industrial production of cyclo(tyrosylarginyl) may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclo(tyrosylarginyl) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The guanidino group of arginine can be reduced to form secondary amines.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced guanidino derivatives.
Substitution: Halogenated or nitrated tyrosine derivatives.
Scientific Research Applications
Cyclo(tyrosylarginyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of cyclo(tyrosylarginyl) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The piperazine ring structure allows for unique binding interactions, contributing to its bioactivity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Cyclo(tyrosylarginyl) can be compared with other cyclic dipeptides, such as:
Cyclo(phenylalanylarginyl): Similar structure but with phenylalanine instead of tyrosine.
Cyclo(tyrosylhistidyl): Contains histidine instead of arginine, leading to different chemical properties and biological activities.
Cyclo(tyrosylarginyl) is unique due to the presence of both tyrosine and arginine, which confer distinct chemical reactivity and biological functions.
Properties
IUPAC Name |
2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPZSTOWKCRDSF-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81205-31-4 |
Source
|
Record name | Cyclo(tyrosylarginyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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